N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide
Description
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C14H18N2O2/c1-2-5-13(17)15-11-6-3-7-12(10-11)16-9-4-8-14(16)18/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,15,17) |
InChI Key |
WOGDETCBCILGFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidinone Ring
The 2-oxopyrrolidin-1-yl moiety is synthesized via intramolecular lactamization of γ-amino acids or their derivatives. For example, γ-aminobutyric acid (GABA) analogs undergo cyclization in the presence of dehydrating agents such as thionyl chloride (SOCl₂) or acetic anhydride at elevated temperatures (80–120°C). This step typically achieves yields of 70–85% , with purity dependent on the removal of residual solvents.
Alternative routes involve Hofmann rearrangement of substituted glutaramides, as demonstrated in the synthesis of related pyrrolidin-2-one derivatives. For instance, treatment of 3-(2-methoxy-2-oxoethyl)hexanoic acid with methyl chloroformate and ammonia generates an intermediate amide, which undergoes Hofmann rearrangement to form the pyrrolidinone ring.
Functionalization of the Phenyl Ring
Introducing the pyrrolidinone group at the meta position of the phenyl ring requires careful regiocontrol. One method employs Ullmann-type coupling between 3-iodoaniline and pre-formed pyrrolidinone derivatives using copper(I) catalysts (e.g., CuI) and ligands (e.g., 1,10-phenanthroline) in dimethylformamide (DMF) at 100–120°C . This approach achieves moderate yields (60–75% ) but necessitates rigorous purification to eliminate copper residues.
A more efficient strategy involves direct amination of 3-nitrophenylpyrrolidinone via hydrogenation using Pd/C under H₂ atmosphere, followed by coupling with butanoyl chloride. This two-step process avoids regioselectivity challenges, yielding 80–90% purity after recrystallization.
Amide Bond Formation
The final step couples the functionalized phenylpyrrolidinone with butanoyl chloride. Standard Schotten-Baumann conditions (aqueous NaOH, dichloromethane) facilitate this reaction at 0–5°C , producing the target compound in 65–80% yield . Alternatively, carbodiimide-mediated coupling (e.g., EDCl/HOBt) in anhydrous THF enhances selectivity, particularly for sterically hindered amines.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
| Catalyst | Application | Yield (%) | Purity (%) |
|---|---|---|---|
| CuI/1,10-phenanthroline | Ullmann coupling | 65 | 85 |
| Pd/C (10%) | Nitro group reduction | 90 | 92 |
| Novozyme’s Promea® | Enzymatic hydrolysis | 88 | 99.8 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Traditional lactamization | Cost-effective | Low enantiocontrol | 70–85 |
| Enzymatic desymmetrization | High ee, green chemistry | Requires specialized enzymes | 85–90 |
| Hofmann rearrangement | Scalable | Hazardous reagents (e.g., Cl₂) | 60–75 |
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nootropic and neuroprotective agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, including inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide and its analogs:
Key Findings:
Bioactivity and Target Specificity: The chloropyridinyl and sulfonamido-pyrimidine substituents in the CTPS1 inhibitor (C₂₂H₂₂ClN₅O₃S) enhance target binding compared to this compound, likely due to increased hydrophobic interactions and hydrogen bonding . The cyano group in N-(3-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)butanamide may improve metabolic stability but reduce solubility compared to the parent compound .
Stereochemical Complexity :
- Derivatives with stereochemical diversity (e.g., compounds) exhibit varied pharmacokinetic profiles. For example, the (R)-isomer of a related butanamide derivative showed 3-fold higher plasma retention in preclinical models than its (S)-counterpart .
Pyrrolidone vs. Pyrimidine Moieties :
- Pyrrolidone-containing compounds (e.g., this compound) prioritize membrane permeability, whereas pyrimidine-based analogs () favor enzymatic inhibition through π-π stacking interactions .
Research Implications and Limitations
- Patent Trends : Recent patents (e.g., WO 2020/245665) emphasize cyclopropane and heteroaryl modifications for CTPS1 inhibition, suggesting these groups as critical for optimizing therapeutic efficacy .
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol. Its structure features a butanamide backbone with a phenyl group substituted with a pyrrolidine derivative, which is crucial for its biological activity.
This compound exhibits its biological effects through various mechanisms:
- Antioxidant Activity : The compound has shown significant ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is essential in preventing diseases related to oxidative damage.
- Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation, suggesting potential anticancer activity . The exact mechanism may involve modulation of signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Effects : SAR studies indicate that derivatives of this compound can exhibit antibacterial and antifungal properties, making them candidates for further development in treating infections .
Structure-Activity Relationship (SAR)
The biological profile of this compound varies significantly based on its stereochemistry and the spatial orientation of substituents. Key findings from SAR studies include:
| Compound Variant | Notable Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antioxidant | Free radical scavenging, apoptosis modulation |
| 4-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide | Anticancer | Inhibition of cancer cell proliferation |
| 2-Oxopyrrolidine derivatives | Neuroprotective | Neuroprotection through antioxidant pathways |
Antioxidant Activity
In vitro assays, such as DPPH and ABTS tests, have been employed to evaluate the antioxidant capacity of this compound. These studies revealed that the compound effectively neutralizes reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.
Anticancer Activity
A study focused on the anticancer potential of related pyrrolidine derivatives found that they could significantly inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells, indicating promising therapeutic potential .
Antimicrobial Properties
Research has also highlighted the antimicrobial effects of this compound. In one study, derivatives were tested against several bacterial strains, showing effective inhibition at low concentrations. This suggests that modifications to the pyrrolidine structure can enhance antibacterial potency .
Q & A
Q. What are the established synthetic methodologies for N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide?
The compound can be synthesized via the Ugi four-component reaction , which combines γ-aminobutyric acid (GABA), aldehydes, and isocyanides. For example:
- Reagents : GABA (1 equiv), aldehyde (e.g., propionaldehyde, 1 equiv), isocyanide (e.g., tert-butyl isocyanide, 1 equiv).
- Conditions : Ethanol or methanol solvent, room temperature or mild heating (50–60°C), reaction time 12–24 hours.
- Purification : Column chromatography using silica gel with eluents like cyclohexane/ethyl acetate (2:1 v/v) .
Q. How is the structural characterization of this compound typically performed?
Key techniques include:
- Spectroscopy :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrrolidone carbonyl at ~170 ppm in 13C NMR).
- IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹).
Q. What safety precautions are recommended when handling this compound?
While specific safety data for this compound is limited, analogous amides require:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Structural Modifications :
| Region | Modification Example | Biological Impact |
|---|---|---|
| Pyrrolidone ring | Introduce halogen substituents | Alters binding affinity to targets |
| Phenyl group | Substitute with heteroaromatic rings | Enhances solubility or selectivity |
| Butanamide chain | Vary alkyl length or branching | Modulates metabolic stability |
- Evaluation : Use in vitro bioassays (e.g., enzyme inhibition, receptor binding) and in silico docking to correlate structural changes with activity .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Cross-Validation : Combine NMR with X-ray crystallography (e.g., single-crystal studies confirm bond angles and stereochemistry).
- Case Study : For N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (a structural analog), crystallographic data (CCDC entry T7Y) resolved ambiguities in NOESY correlations .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
Q. What strategies optimize the yield in multi-step syntheses of such compounds?
- Reaction Optimization :
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate imine formation in Ugi reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Workflow Example :
| Step | Key Parameters | Yield Improvement |
|---|---|---|
| Condensation | Temperature control (0–5°C) prevents side reactions | +15% |
| Purification | Gradient elution in column chromatography | +20% purity |
Data Contradiction Analysis
Q. How should discrepancies in reported biological activities of analogs be addressed?
- Case Example : A butanamide analog showed conflicting CXCR3 receptor modulation in different assays.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
